

A Guide to the Spectroscopic Characterization of 4-Phenoxyppyridine: An Integrated Approach

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Compound of Interest

Compound Name: **4-Phenoxyppyridine**

Cat. No.: **B1584201**

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Introduction

4-Phenoxyppyridine, with the chemical formula $C_{11}H_9NO$ and a molecular weight of 171.20 g/mol, is a heterocyclic compound featuring a pyridine ring linked to a phenyl group through an ether bridge.^{[1][2]} Its unique structure makes it a valuable building block in medicinal chemistry and materials science. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to comprehensively characterize **4-phenoxyppyridine**. The methodologies and interpretations presented herein are grounded in established principles, ensuring a self-validating system for analysis.

Molecular Identity:

- Chemical Name: **4-Phenoxyppyridine**
- CAS Number: 4783-86-2^{[1][2][3]}
- Molecular Formula: $C_{11}H_9NO$ ^[1]
- Molecular Weight: 171.20
- Structure: A pyridine ring substituted at the C4 position with a phenoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **4-phenoxyppyridine**, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The 'Why' of the Protocol The choice of solvent is critical in NMR. Deuterated chloroform (CDCl_3) is a common choice for moderately polar organic molecules like **4-phenoxyppyridine** because it dissolves the sample well and its residual solvent peak ($\delta \approx 7.26$ ppm) typically does not interfere with the aromatic signals of interest. A standard 400 or 500 MHz spectrometer is sufficient to resolve the distinct proton signals and their coupling patterns.

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **4-phenoxyppyridine** in ~0.6 mL of CDCl_3 .
- Internal Standard: Add a small amount of tetramethylsilane (TMS, $\delta = 0.00$ ppm) as an internal reference standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 25 °C. A sufficient number of scans (e.g., 16 or 32) are averaged to ensure a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Data Interpretation and Analysis The ¹H NMR spectrum of **4-phenoxyppyridine** is characterized by distinct signals in the aromatic region ($\delta \approx 6.8$ -8.5 ppm). The protons on the pyridine ring are generally more deshielded (further downfield) than those on the phenoxy ring due to the electron-withdrawing effect of the nitrogen atom.

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// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; C2_prime -- H2_prime; C3_prime -- H3_prime; C4_prime -- H4_prime; C5_prime -- H5_prime; C6_prime -- H6_prime; } caption: "Structure of **4-phenoxy**pyridine with proton numbering."

Table 1: Predicted ¹H NMR Spectral Data for **4-Phenoxy**pyridine in CDCl₃

Protons	Predicted δ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration	Assignment
H ₂ , H ₆	~ 8.45	Doublet (d)	~ 5.0	2H	Pyridine ring, ortho to N
H ₃ , H ₅	~ 6.85	Doublet (d)	~ 5.0	2H	Pyridine ring, meta to N
H _{2'} , H _{6'}	~ 7.15	Doublet (d)	~ 8.0	2H	Phenyl ring, ortho to O
H _{4'}	~ 7.25	Triplet (t)	~ 7.5	1H	Phenyl ring, para to O
H _{3'} , H _{5'}	~ 7.40	Triplet (t)	~ 8.0	2H	Phenyl ring, meta to O

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.[4][5]

- Pyridine Protons (H₂, H₆, H₃, H₅): The protons ortho to the nitrogen (H₂, H₆) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom. They appear as a doublet. The protons meta to the nitrogen (H₃, H₅) are shielded by the electron-donating resonance effect of the phenoxy group and appear further upfield, also as a doublet.
- Phenyl Protons (H_{2'}/H_{6'}, H_{3'}/H_{5'}, H_{4'}): The protons on the phenoxy ring exhibit a more typical aromatic pattern. The ortho (H_{2'}, H_{6'}) and meta (H_{3'}, H_{5'}) protons are chemically equivalent due to free rotation around the C-O bond. The para proton (H_{4'}) appears as a triplet, while the meta protons appear as a triplet, and the ortho protons appear as a doublet.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Expertise & Experience: The 'Why' of the Protocol A proton-decoupled ¹³C NMR experiment is standard practice. This technique removes the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single sharp singlet. This simplifies the spectrum and makes it easier to count the number of distinct carbon environments, which is a crucial step in structure verification.

Experimental Protocol: ¹³C NMR

- Sample Preparation: The same sample prepared for ¹H NMR can be used.
- Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Data Interpretation and Analysis The nine unique carbon atoms of **4-phenoxy pyridine** will give rise to nine distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.

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// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- O; O -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; } caption: "Structure of 4-phenoxypyridine with carbon numbering."
```

Table 2: Predicted ¹³C NMR Spectral Data for **4-Phenoxyypyridine** in CDCl₃

Carbon	Predicted δ (ppm)	Assignment
C ₄	~ 165.0	Pyridine ring, attached to O
C ₁ '	~ 155.0	Phenyl ring, attached to O
C ₂ , C ₆	~ 151.0	Pyridine ring, ortho to N
C ₃ ', C ₅ '	~ 130.0	Phenyl ring, meta to O
C ₄ '	~ 125.0	Phenyl ring, para to O
C ₂ ', C ₆ '	~ 121.0	Phenyl ring, ortho to O
C ₃ , C ₅	~ 110.0	Pyridine ring, meta to N

Note: Data is predicted based on known substituent effects on pyridine and benzene rings.[\[6\]](#) [\[7\]](#)

- Quaternary Carbons (C₄, C₁'): The carbons directly attached to the electronegative oxygen atom (C₄ and C₁') are the most deshielded and appear furthest downfield.
- Pyridine Carbons (C₂, C₆, C₃, C₅): The carbons ortho to the nitrogen (C₂, C₆) are significantly downfield, while the meta carbons (C₃, C₅) are upfield.

- Phenyl Carbons (C₂'/C₆', C₃'/C₅', C₄'): These carbons show typical shifts for a substituted benzene ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Grounding IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification. For **4-phenoxyppyridine**, key vibrations include those of the aromatic rings, the C-O-C ether linkage, and the C=N bond within the pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.
- Sample Application: Place a small amount of solid **4-phenoxyppyridine** directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal quality.

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Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of key structural motifs.

Table 3: Characteristic IR Absorption Bands for **4-Phenoxyppyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100 - 3000	Medium-Weak	Aromatic C-H stretching
~ 1590	Strong	Aromatic C=C and Pyridine C=N ring stretching
~ 1490	Strong	Aromatic C=C ring stretching
~ 1240	Strong	Asymmetric Ar-O-Ar stretching (Aryl ether)
850 - 750	Strong	Aromatic C-H out-of-plane bending

Note: These are characteristic regions for the specified functional groups.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Aromatic C-H Stretch (>3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on an sp²-hybridized carbon, confirming the aromatic rings.[\[8\]](#)
- Ring Stretching (1450-1600 cm⁻¹): Strong absorptions in this region are characteristic of stretching vibrations within the aromatic framework of both the pyridine and phenyl rings.[\[9\]](#) [\[11\]](#)
- Aryl Ether Stretch (~1240 cm⁻¹): A strong, prominent peak around 1240 cm⁻¹ is the hallmark of the asymmetric C-O-C stretching vibration of an aryl ether, providing definitive evidence for the phenoxy linkage.[\[12\]](#)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Grounding Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. In Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
- Ionization: Use a standard electron energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
- Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Analysis The mass spectrum will confirm the molecular weight and provide clues to the molecule's connectivity.

- Molecular Ion (M^{+}): The molecular formula $C_{11}H_9NO$ gives a monoisotopic mass of 171.07 Da.^[13] The mass spectrum should show a prominent molecular ion peak at $m/z = 171$. The presence of a single nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.
- Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting ions and neutral fragments. The ether linkage is a likely point of cleavage.

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"Predicted major fragmentation pathways for 4-phenoxyipyridine."
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Table 4: Predicted Major Fragment Ions in the Mass Spectrum of **4-Phenoxyipyridine**

m/z	Proposed Ion Structure	Loss from Parent Ion
171	$[\text{C}_{11}\text{H}_9\text{NO}]^+$	- (Molecular Ion)
93	$[\text{C}_6\text{H}_5\text{O}]^+$	$\text{C}_5\text{H}_4\text{N}^+$ (Pyridyl radical)
78	$[\text{C}_5\text{H}_4\text{N}]^+$	$\text{C}_6\text{H}_5\text{O}^+$ (Phenoxy radical)
77	$[\text{C}_6\text{H}_5]^+$	$\text{C}_5\text{H}_4\text{NO}^+$

- Loss of Phenoxy Radical (m/z 78): Cleavage of the C-O bond can lead to the loss of a phenoxy radical ($\cdot\text{OC}_6\text{H}_5$), resulting in a stable pyridyl cation at m/z 78.
- Loss of Pyridyl Radical (m/z 93): Alternatively, cleavage can result in the loss of a pyridyl radical ($\cdot\text{C}_5\text{H}_4\text{N}$) to form the phenoxy cation at m/z 93. This ion can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77.[14]

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and comprehensive characterization of **4-phenoxyipyridine**. NMR spectroscopy confirms the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy validates the presence of key functional groups, particularly the aromatic systems and the crucial aryl ether linkage. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating analytical workflow, ensuring the structural integrity and identity of **4-phenoxyipyridine** for any high-level research or development application.

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